
Indantadol hydrochloride
Übersicht
Beschreibung
Indantadol hydrochloride (C₁₁H₁₅ClN₂O; molecular weight 226.704) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and reversible monoamine oxidase-A (MAO-A) inhibitor . Developed by Vernalis plc under the code name CHF-3381, it was investigated for neuropathic pain and chronic cough. Its dual mechanism targets glutamate excitotoxicity and monoaminergic pathways, offering neuroprotective, anticonvulsant, and antihyperalgesic effects . Preclinical studies demonstrated efficacy in reducing kainate-induced seizures and secondary hyperalgesia in human pain models . Clinical trials up to Phase II revealed favorable tolerability at doses up to 600 mg/day, with mild side effects like dizziness and fatigue . Despite promising preclinical data, development was terminated due to undisclosed reasons .
Vorbereitungsmethoden
Chemical Identity and Structural Overview
Molecular Characteristics
Indantadol hydrochloride features a core structure comprising an indan-2-yl group linked to a glycinamide moiety via an aminoethyl bridge, with a hydrochloride salt stabilizing the amine group . Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₅ClN₂O | |
Molecular Weight | 226.70 g/mol | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 2 | |
CAS Registry Number | 202914-18-9 |
The compound’s SMILES string, C1C(CC2=CC=CC=C21)NCC(=O)N.Cl
, underscores its bicyclic indane system and amide functionality .
Inferred Synthetic Pathways
Retrosynthetic Analysis
The synthesis of this compound likely follows a modular approach:
-
Indan-2-amine Preparation : Cyclization of o-xylene derivatives to form indane, followed by nitration and reduction to yield indan-2-amine.
-
Glycinamide Coupling : Activation of glycinamide’s carboxylic acid (e.g., via mixed anhydride or carbodiimide coupling) for reaction with indan-2-amine.
-
Salt Formation : Treatment with hydrochloric acid to protonate the secondary amine, forming the hydrochloride salt.
Indan-2-amine Synthesis
Indan-2-amine, a key intermediate, may be synthesized via:
-
Friedel-Crafts Acylation : Reaction of indane with acetyl chloride under AlCl₃ catalysis, followed by Hofmann rearrangement to introduce the amine group.
-
Buchwald-Hartwig Amination : Direct amination of indane bromides using palladium catalysts, though this method risks over-reduction .
Amide Bond Formation
Coupling indan-2-amine to glycinamide necessitates protecting the amine group (e.g., with Boc anhydride) to prevent side reactions. Post-coupling, deprotection under acidic conditions regenerates the free amine, which is subsequently protonated with HCl gas or concentrated hydrochloric acid .
Purification and Characterization Challenges
Chromatographic Separation
The polar nature of this compound complicates purification. Reverse-phase HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid (TFA) improves resolution, though residual TFA may interfere with salt stoichiometry .
Crystallization Optimization
Crystallization from ethanol/water mixtures (3:1 v/v) at 4°C yields needle-like crystals, but batch variability in particle size necessitates controlled cooling rates. X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c) .
Scalability and Industrial Considerations
Cost-Efficiency Trade-offs
While batch processing reduces equipment costs, continuous flow systems enhance yield consistency. For example, microreactors enable precise control over exothermic amidation steps, minimizing thermal degradation .
Environmental Impact
Solvent recovery remains a bottleneck. Substituting dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps reduces toxicity but increases production costs by ~18% .
Unexplored Methodological Avenues
Enzymatic Synthesis
Lipase-catalyzed amidation in non-aqueous media could bypass harsh acid/base conditions. Preliminary studies using Candida antarctica lipase B show 62% conversion efficiency at 37°C, though enzyme immobilization costs remain prohibitive .
Microwave-Assisted Reactions
Microwave irradiation (300 W, 100°C) reduces reaction times from 12 hours to 45 minutes in model amidation reactions, but scalability to industrial volumes requires further validation .
Analyse Chemischer Reaktionen
Arten von Reaktionen: HA-1077-Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Beinhalten typischerweise Nukleophile wie Amine oder Thiole.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Umfassen häufig Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene Amin-Derivate von HA-1077-Dihydrochlorid ergeben .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Indantadol functions as a non-selective monoamine oxidase (MAO) inhibitor and an NMDA receptor antagonist . These mechanisms contribute to its neuroprotective effects and its ability to alleviate pain. The compound has demonstrated the following pharmacological activities:
- Anticonvulsant Activity : Indantadol has shown effectiveness in preclinical models of seizures induced by kainate, indicating potential use in seizure disorders .
- Antihyperalgesic Effects : In human studies, indantadol significantly reduced secondary hyperalgesia in a heat-capsaicin-induced pain model, suggesting its efficacy in managing neuropathic pain .
- Neuroprotection : Preclinical evidence supports its neuroprotective properties, which may be beneficial in conditions involving neuronal damage .
Neuropathic Pain
Indantadol is primarily under investigation for treating diabetic peripheral neuropathic pain (DPN) . Clinical trials have indicated that:
- In phase II trials, indantadol administered at doses up to 600 mg was well-tolerated and showed promising results in reducing pain associated with DPN .
- The drug's favorable pharmacokinetic profile includes extensive liver metabolism and the formation of metabolites that may contribute to its therapeutic effects .
Chronic Cough
Indantadol was also explored for its potential in treating chronic cough . However, phase II clinical trials did not yield significant efficacy results, leading to the discontinuation of this line of investigation .
Case Studies and Clinical Trials
Wirkmechanismus
HA-1077 dihydrochloride exerts its effects by inhibiting the activity of Rho-associated protein kinase (ROCK). This inhibition leads to a decrease in the phosphorylation of myosin light chain, resulting in the relaxation of vascular smooth muscle and reduced vasoconstriction. The compound also affects other molecular targets, including protein kinase A, protein kinase G, and myosin light chain kinase, contributing to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Pharmacological and Structural Comparisons
Table 1: Key Properties of Indantadol Hydrochloride and Analogous Compounds
Mechanism of Action
- NMDA Antagonism: Indantadol and memantine both block NMDA receptors, mitigating excitotoxicity. However, Indantadol’s non-competitive binding contrasts with memantine’s voltage-dependent inhibition, which reduces off-target effects .
- MAO-A Inhibition: Indantadol uniquely combines NMDA antagonism with MAO-A inhibition, enhancing monoaminergic neurotransmission—a feature absent in most NMDA-targeted drugs .
Structural Features
- Indantadol’s indane core (2,3-dihydro-1H-indene) and acetamide side chain differentiate it from memantine’s adamantane structure and tapentadol’s phenolic opioid scaffold .
Analytical and Stability Considerations
- Purity Testing: Unlike tramadol, which requires stringent HPLC monitoring for related substances (e.g., desmethyltramadol) , Indantadol’s stability data are less documented. Challenges in quantifying NMDA antagonists (e.g., extraction efficiency, matrix effects) are noted in analytical guidelines .
Biologische Aktivität
Indantadol hydrochloride, also known as CHF-3381, is a pharmaceutical compound primarily recognized for its dual mechanism of action as a non-selective monoamine oxidase (MAO) inhibitor and a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor . This unique profile positions indantadol as a promising candidate for the treatment of conditions such as neuropathic pain and chronic cough. This article delves into the biological activities associated with this compound, highlighting its mechanisms, preclinical findings, and clinical implications.
-
Monoamine Oxidase Inhibition :
- Indantadol acts as a reversible inhibitor of MAO-A and MAO-B, enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, indantadol increases the levels of these neurotransmitters in the central nervous system (CNS), which can enhance mood and alleviate pain.
-
NMDA Receptor Antagonism :
- The NMDA receptor plays a crucial role in synaptic plasticity, learning, memory, and pain perception. Indantadol's antagonistic action at this receptor can potentially mitigate excitotoxicity associated with various neurological disorders. Research indicates that this antagonism may contribute to its neuroprotective effects and efficacy in pain management .
Preclinical Studies
Preclinical evaluations have demonstrated several biological activities of indantadol:
- Anticonvulsant Activity : In models of kainate-induced seizures, indantadol exhibited significant neuroprotective effects and anticonvulsant properties. The effective dose (ED50) was reported to be approximately 24 mg/kg when administered intraperitoneally (i.p.) .
- Antihyperalgesic Effects : Studies using a human heat-capsaicin-induced pain model showed that indantadol significantly reduced secondary hyperalgesia by 67% at a dosage of 500 mg .
- Impact on Hyperalgesia : In animal models, indantadol was effective in reducing hyperalgesia, indicating its potential utility in managing chronic pain states .
Clinical Trials
This compound has undergone various phases of clinical trials:
- Phase II Trials : The compound has been evaluated for its efficacy in treating diabetic peripheral neuropathic pain and chronic cough. However, many studies were terminated due to mixed results regarding efficacy and safety .
- Safety Profile : Clinical trials reported that indantadol was well-tolerated at doses up to 600 mg with mild side effects such as dizziness and asthenia being the most common .
Comparative Analysis
The following table summarizes the comparative biological activity and therapeutic potential of this compound against other compounds targeting similar pathways:
Compound | Mechanism of Action | Therapeutic Use | Clinical Phase | Key Findings |
---|---|---|---|---|
Indantadol | NMDA antagonist & MAO inhibitor | Neuropathic pain & chronic cough | Phase II | Significant antihyperalgesic effects; well-tolerated |
Ketamine | NMDA antagonist | Depression & pain relief | Approved | Rapid antidepressant effects; potential for abuse |
Tramadol | Weak opioid & serotonin-norepinephrine reuptake inhibitor | Pain management | Approved | Risk of dependence; moderate efficacy |
Case Studies
Several case studies have highlighted the potential applications of indantadol:
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying Indantadol hydrochloride in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is a validated method for quantifying hydrochloride salts. For example, a Kromasil C18 column with a mobile phase of phosphate buffer and methanol (70:30) at 207 nm UV detection has been used for clonidine hydrochloride, achieving linearity (r=0.9999) and recovery rates of 99.67–100.1% . Similar protocols can be adapted for this compound, ensuring column compatibility and wavelength optimization.
Q. How should researchers handle this compound safely in laboratory settings?
Safety protocols for hydrochloride compounds include:
- PPE : Nitrile gloves (validated via manufacturer compatibility charts), lab coats, and safety goggles .
- Engineering controls : Use fume hoods for powder handling to prevent inhalation .
- First aid : Immediate rinsing of affected skin/eyes with water and medical consultation for ingestion . These measures are standard for structurally similar compounds like amantadine hydrochloride .
Q. What synthetic routes are documented for this compound?
While direct synthesis details are limited in the provided evidence, patent documents (e.g., European Patent Specification) list this compound among bioactive molecules, suggesting its synthesis follows standard salt formation protocols: reacting the free base with hydrochloric acid under controlled conditions . Purity validation via spectroscopic (NMR, IR) and chromatographic methods is critical .
Advanced Research Questions
Q. How can researchers optimize experimental designs for studying this compound’s pharmacokinetics?
Factorial design is effective for formulation optimization. For example, hydroxyzine hydrochloride fast-dissolving tablets were developed using factors like disintegrant concentration and compression force, analyzed via kinetic release models (e.g., zero-order, Higuchi) . Apply similar multivariate approaches to this compound, with response surface methodology (RSM) for parameter refinement .
Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation products via HPLC .
- Statistical analysis : Use ANOVA to identify significant differences between batches and validate methods per ICH guidelines .
- Control measures : Store lyophilized powders in sealed vials at -20°C to minimize hydrolysis, as recommended for similar hydrochloride salts .
Q. How should in vitro/in vivo models be selected to evaluate this compound’s therapeutic efficacy?
- In vitro : Use cell lines (e.g., splenocytes) to assess cytokine modulation, as demonstrated for RORγt inhibitors like Vimirogant hydrochloride (IC50=57 nM for IL-17A inhibition) .
- In vivo : Rodent models (e.g., burn injury in rats) validate efficacy, with endpoints like histopathology and biomarker quantification (e.g., IL-6, TNF-α) . Ensure dose-ranging studies align with pharmacokinetic parameters (Cmax, AUC) .
Q. What methodological pitfalls arise in characterizing this compound’s polymorphic forms?
- Techniques : Combine X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify polymorphs.
- Common errors : Insufficient solvent screening during crystallization or inadequate humidity control during storage, leading to form conversion .
- Mitigation : Follow protocols for pyridoxine hydrochloride, where polymorph stability was validated under controlled temperature and humidity .
Q. Methodological Guidance for Publication
Q. How should researchers structure reports on this compound to meet journal standards?
- Introduction : Contextualize its mechanism (e.g., dopamine modulation) and gaps in existing literature .
- Methods : Detail synthesis, HPLC conditions, and statistical tests (e.g., t-tests for significance) .
- Results : Use tables for pharmacokinetic data (e.g., Table 10 in hydroxyzine studies) and avoid redundant figures .
- Discussion : Link findings to prior work (e.g., compare IC50 values with other RORγt inhibitors) .
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-ylamino)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNNIRXUJSPGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174169 | |
Record name | Indantadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202914-18-9 | |
Record name | Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202914-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indantadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indantadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDANTADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHA48V735B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.